![molecular formula C13H14BrN3O B7581257 3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
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Overview
Description
3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is a chemical compound that has been widely used in scientific research. It is a benzamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the inflammatory and tumorigenic processes. It may also interact with specific receptors or signaling pathways that regulate these processes.
Biochemical and Physiological Effects
3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, it has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral life cycle.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments include its ability to exhibit various biological activities, its ease of synthesis, and its relatively low toxicity. However, one limitation of using this compound is its limited solubility in water, which may pose challenges in certain experiments.
Future Directions
There are several future directions for research involving 3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its antitumor properties in combination with other chemotherapeutic agents. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of 3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide can be achieved through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-methyl-4-(methylthio)aniline to form the corresponding anilide. The anilide is then reacted with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form the final product.
Scientific Research Applications
3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been extensively used in scientific research. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-11(4-3-5-12(9)14)13(18)15-6-10-7-16-17(2)8-10/h3-5,7-8H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFYKWIWGBACMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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